N-Methyl-N-formylhydrazine
Overview
Description
N-Methyl-N-formylhydrazine is a chemical compound with the molecular formula C2H6N2O. It is a toxic and mutagenic substance found as an active intermediate in the poison gyromitrin, which is present in the false morel mushroom (Gyromitra esculenta) . This compound is known for its inhibitory effects on human intestinal diamine oxidase .
Scientific Research Applications
N-Methyl-N-formylhydrazine has several scientific research applications. It is used as a non-competitive inhibitor of human intestinal diamine oxidase, making it valuable in studies related to histamine metabolism and intestinal diseases . Additionally, its toxic and mutagenic properties are of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis . The compound’s role in inhibiting diamine oxidase also makes it relevant in pharmacological research.
Mechanism of Action
Target of Action
N-Methyl-N-formylhydrazine (MFH) is a component of the mushroom Gyromitra esculenta and is known to be a carcinogen .
Mode of Action
The mode of action of MFH involves its metabolism and oxidation. The oxidation of MFH leads to the formation of a diazenium ion or diazene, which then fragments to formyl and methyl radicals . These radical intermediates are suggested to be important in understanding and elucidating carcinogenesis by MFH .
Biochemical Pathways
The biochemical pathways affected by MFH involve its oxidative chemistry. Both the chemical and the microsome-mediated oxidation of MFH yield formaldehyde and acetaldehyde . The formation of acetaldehyde requires the oxidation of MFH to a diazenium ion or diazene and the subsequent fragmentation of these intermediates to formyl and methyl radicals .
Pharmacokinetics
It is known that mfh is metabolized to form formaldehyde and acetaldehyde . These metabolites are then involved in various biochemical reactions within the body.
Result of Action
The result of MFH’s action is primarily carcinogenic. It is a suspected carcinogen with experimental carcinogenic data . It is also toxic and has been reported to cause mutation .
Action Environment
The action of MFH can be influenced by environmental factors. For instance, it is a constituent of the mushroom Gyromitra esculenta, which grows wild and is consumed in North America and Europe . The mushroom contains at least six different compounds associated with carcinogenic activity . Therefore, the consumption of this mushroom and exposure to MFH can vary based on geographical location and dietary habits.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Methyl-N-formylhydrazine is a non-competitive inhibitor of human intestinal diamine oxidase . This compound interacts with the enzyme diamine oxidase, inhibiting its function . The nature of this interaction is non-competitive, meaning that the compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and reducing its ability to bind to its substrate .
Cellular Effects
The effects of this compound on cells are primarily toxic and mutagenic . It has been found to induce lung neoplasms in animal models . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation to a diazenium ion or diazene, followed by fragmentation to formyl and methyl radicals . These radical intermediates may be important in understanding and elucidating the carcinogenic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to induce lung neoplasms in animal models over the course of their lifetime . This suggests that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high dose levels, a significant percentage of animals developed lung tumors . This indicates that the compound may have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is oxidized to a diazenium ion or diazene, suggesting that it may interact with enzymes or cofactors involved in oxidation reactions .
Preparation Methods
N-Methyl-N-formylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of methylhydrazine with ethyl formate in ethanol under reflux conditions for six hours, yielding the compound with a 75% yield
Chemical Reactions Analysis
N-Methyl-N-formylhydrazine undergoes various chemical reactions, including oxidation and metabolism. During oxidation, it forms intermediates such as diazenium ions and radicals . Common reagents used in these reactions include rat liver microsomes, which facilitate the formation of formaldehyde and acetaldehyde as major products . These reactions are significant in understanding the compound’s carcinogenic properties.
Comparison with Similar Compounds
N-Methyl-N-formylhydrazine is similar to other hydrazine derivatives, such as hydrazine, methylhydrazine, and phenylhydrazine . its unique structure, with both a methyl and formyl group attached to the hydrazine moiety, gives it distinct properties. Unlike other hydrazine derivatives, this compound is specifically known for its role as an intermediate in the poison gyromitrin and its potent inhibitory effects on diamine oxidase .
Properties
IUPAC Name |
N-amino-N-methylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOTOSOKJMMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020840 | |
Record name | N-Methyl-N-formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-17-8 | |
Record name | Hydrazinecarboxaldehyde, 1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-formylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl-N-methylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL-N-METHYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-METHYL-N-FORMYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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